molecular formula C9H18BrN B12977332 4-(4-Bromobutyl)piperidine

4-(4-Bromobutyl)piperidine

Cat. No.: B12977332
M. Wt: 220.15 g/mol
InChI Key: SJYOIHHGDNCLBA-UHFFFAOYSA-N
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Description

4-(4-Bromobutyl)piperidine is a brominated alkylpiperidine derivative characterized by a four-carbon alkyl chain terminating in a bromine atom at the 4-position of the piperidine ring. This compound is widely utilized in medicinal chemistry as a versatile intermediate for synthesizing complex molecules. Its bromobutyl group serves as a reactive handle for nucleophilic substitution reactions, enabling the introduction of piperidine moieties into target structures . For instance, it has been employed in the synthesis of bitopic arylpiperidine-phthalimides (e.g., in Scheme 2 of ) and tricyclic derivatives like 4-aza-tricyclo[5.2.2.0²,⁶]undecane-3,5,8-trione .

Properties

Molecular Formula

C9H18BrN

Molecular Weight

220.15 g/mol

IUPAC Name

4-(4-bromobutyl)piperidine

InChI

InChI=1S/C9H18BrN/c10-6-2-1-3-9-4-7-11-8-5-9/h9,11H,1-8H2

InChI Key

SJYOIHHGDNCLBA-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CCCCBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Bromobutyl)piperidine typically involves the reaction of piperidine with 1,4-dibromobutane. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as toluene or ethanol. The process involves nucleophilic substitution, where the nitrogen atom of the piperidine ring attacks the carbon atom of the bromobutane, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-(4-Bromobutyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(4-Bromobutyl)piperidine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Bromobutyl)piperidine involves its interaction with specific molecular targets. The bromobutyl group can undergo nucleophilic substitution, leading to the formation of various derivatives that can interact with biological targets. The piperidine ring can also participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Reactivity

4-(4-Bromobutyl)piperidine vs. 3-(4-Bromophenyl)piperidine
  • Structural Differences :
    • This compound features a flexible bromobutyl chain, whereas 3-(4-bromophenyl)piperidine (CAS 769944-72-1) contains a rigid bromophenyl group at the 3-position of the piperidine ring .
  • Synthetic Routes :
    • This compound is typically synthesized via alkylation of piperidine with 1,4-dibromobutane under basic conditions .
    • 3-(4-Bromophenyl)piperidine is prepared through Suzuki-Miyaura coupling or nucleophilic aromatic substitution, leveraging aryl halide reactivity .
  • Applications :
    • The bromobutyl derivative is preferred for introducing long alkyl chains into drug candidates (e.g., NMDA receptor antagonists or Pks13 inhibitors) .
    • The bromophenyl analogue is used in rigid, planar structures targeting aromatic receptor binding sites .
Steric Effects in Piperidine Derivatives
  • Piperidine’s lower steric hindrance compared to diethylamine results in higher regioselectivity for 4-substitution (80:20 4- vs. 2-isomer ratio) in bromine displacement reactions (e.g., with phenylthiol or amines) .
  • Example: In , piperidine’s smaller size facilitates nucleophilic attack at the 4-position of brominated intermediates, whereas bulkier amines like diethylamine yield lower 4-isomer ratios.
4-Hydroxy-4-(4-methylbenzyl)piperidine Derivatives
  • Structure-Activity Relationship (SAR): Introducing hydroxyl and benzyl groups at the 4-position of piperidine (e.g., 4-hydroxy-N-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine) enhances NMDA receptor antagonism (IC₅₀ = 0.025 μM for NR1A/2B) while reducing side effects (e.g., α₁-adrenergic receptor affinity) . In contrast, this compound lacks direct receptor-targeting substituents but serves as a precursor for such modifications .
Bitopic Arylpiperidines vs. Arylpiperazines
  • Arylpiperidines :
    • This compound is alkylated with phthalimide to generate bitopic ligands with dual binding modes (e.g., targeting dopamine and serotonin receptors) .
  • Arylpiperazines :
    • Piperazine-based analogues (e.g., (+)-MR200) often exhibit higher conformational flexibility, enabling broader receptor interactions but lower selectivity compared to arylpiperidines .

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